molecular formula C8H7N3O2 B2942849 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1030017-70-9

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B2942849
CAS No.: 1030017-70-9
M. Wt: 177.163
InChI Key: KUXRTFGCKBEVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with a carboxylic acid functional group at the 7th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact mechanism of action may vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 7th position and the methyl group at the 5th position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXRTFGCKBEVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=CN12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.